![molecular formula C26H24N2O2 B12565030 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione CAS No. 144295-24-9](/img/structure/B12565030.png)
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a naphthalene core substituted with two dimethylamino phenyl groups, making it a versatile molecule in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione typically involves the condensation of naphthalene-1,4-dione with 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and material science applications.
Aplicaciones Científicas De Investigación
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione involves its interaction with molecular targets through various pathways:
Fluorescence: The compound exhibits strong fluorescence, making it useful in imaging applications.
Electron Transport: Acts as an electron donor or acceptor in electronic devices, facilitating charge transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
Michler’s Ketone: Similar in structure but lacks the naphthalene core.
1,8-Naphthalimide Derivatives: Share the naphthalene core but differ in substituent groups.
Uniqueness
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione stands out due to its unique combination of the naphthalene core and dimethylamino phenyl groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Propiedades
Número CAS |
144295-24-9 |
|---|---|
Fórmula molecular |
C26H24N2O2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2,3-bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C26H24N2O2/c1-27(2)19-13-9-17(10-14-19)23-24(18-11-15-20(16-12-18)28(3)4)26(30)22-8-6-5-7-21(22)25(23)29/h5-16H,1-4H3 |
Clave InChI |
YZODEUWQNKHMIM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


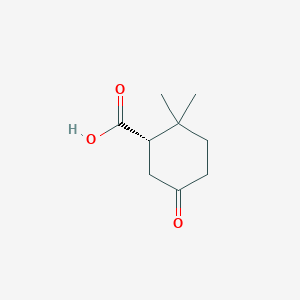


![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)

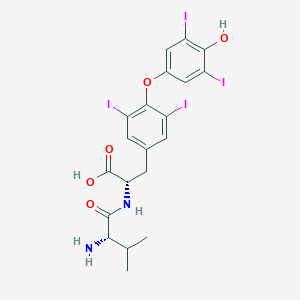
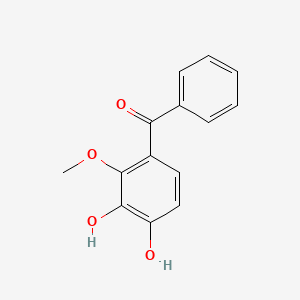

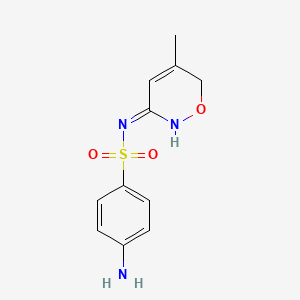

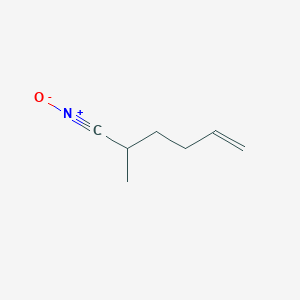
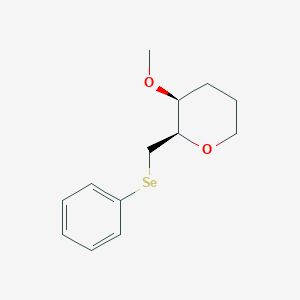
![{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]](/img/structure/B12565003.png)
![1,3,3-Trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B12565009.png)
